molecular formula C26H25F2N5O4 B10854778 Feniralstat CAS No. 2166320-76-7

Feniralstat

Cat. No.: B10854778
CAS No.: 2166320-76-7
M. Wt: 509.5 g/mol
InChI Key: ZRUFVDPYHLTYPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Feniralstat is synthesized through a multi-step process involving the formation of a pyrazole coreThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Feniralstat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Feniralstat has a wide range of scientific research applications, including:

Mechanism of Action

Feniralstat exerts its effects by inhibiting the activity of human plasma kallikrein. This enzyme plays a crucial role in the kallikrein-kinin system, which is involved in various physiological processes, including inflammation and blood pressure regulation. By inhibiting kallikrein, this compound reduces the production of bradykinin, a peptide that causes blood vessels to dilate and become more permeable. This mechanism is particularly beneficial in conditions like hereditary angioedema, where excessive bradykinin production leads to severe swelling .

Comparison with Similar Compounds

Uniqueness of Feniralstat: this compound is unique due to its high specificity for human plasma kallikrein and its lack of inhibition on other related enzymes like KLK1, FXIa, and Factor XIIa. This specificity reduces the likelihood of off-target effects and makes it a promising candidate for therapeutic applications .

Properties

CAS No.

2166320-76-7

Molecular Formula

C26H25F2N5O4

Molecular Weight

509.5 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-1-[[4-[(5-fluoro-2-oxopyridin-1-yl)methyl]phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C26H25F2N5O4/c1-36-16-22-20(26(35)30-11-21-25(28)23(37-2)9-10-29-21)15-33(31-22)13-18-5-3-17(4-6-18)12-32-14-19(27)7-8-24(32)34/h3-10,14-15H,11-13,16H2,1-2H3,(H,30,35)

InChI Key

ZRUFVDPYHLTYPD-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=C(C=CC4=O)F

Origin of Product

United States

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